molecular formula C8H11NO2 B13210121 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile

5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile

Cat. No.: B13210121
M. Wt: 153.18 g/mol
InChI Key: JWSJUUPLWLWSLT-UHFFFAOYSA-N
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Description

5-Ethoxy-1-oxaspiro[23]hexane-2-carbonitrile is an organic compound with the molecular formula C8H11NO2 It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclopropane ring, with an ethoxy group and a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of ethyl 2-bromoacetate with 1,3-dioxolane in the presence of a base such as sodium hydride. The resulting intermediate is then treated with sodium cyanide to introduce the nitrile group, followed by cyclization to form the spirocyclic structure. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with increased functionality.

    Reduction: Amines with potential biological activity.

    Substitution: Various substituted spirocyclic compounds with diverse applications.

Scientific Research Applications

5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The spirocyclic structure provides rigidity, which can enhance selectivity and potency in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[2.3]hexane-5-carbonitrile
  • Methyl 1-oxaspiro[2.3]hexane-5-carboxylate

Uniqueness

5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile

InChI

InChI=1S/C8H11NO2/c1-2-10-6-3-8(4-6)7(5-9)11-8/h6-7H,2-4H2,1H3

InChI Key

JWSJUUPLWLWSLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC2(C1)C(O2)C#N

Origin of Product

United States

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